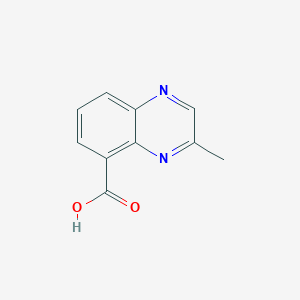

3-methylquinoxaline-5-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylquinoxaline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-6-5-11-8-4-2-3-7(10(13)14)9(8)12-6/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUVEPWBUKWVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378020 | |

| Record name | 3-methylquinoxaline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904813-39-4 | |

| Record name | 3-methylquinoxaline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methylquinoxaline-5-carboxylic Acid: Synthesis, Properties, and a Perspective on its Application in Drug Discovery

An In-depth Technical Guide for Researchers

Abstract: The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure and broad spectrum of biological activities. This guide provides an in-depth technical overview of a specific, high-value derivative: 3-methylquinoxaline-5-carboxylic acid. We will explore a robust synthetic pathway, detail its physicochemical properties, and discuss its potential as a pivotal building block for the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a class of molecules with profound importance in pharmaceutical sciences.[1][2] The inherent aromatic and electron-deficient nature of the pyrazine ring, combined with the versatility of substitution on the benzene ring, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. Consequently, quinoxaline derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[3][4][5][6]

Among the vast library of these compounds, this compound (Molecular Formula: C₁₀H₈N₂O₂, Molecular Weight: 188.18 g/mol ) emerges as a particularly strategic intermediate.[7][8] The methyl group at the 3-position provides a stable, lipophilic anchor, while the carboxylic acid at the 5-position serves as a critical functional handle. This carboxylic acid moiety is amenable to a wide array of chemical transformations—most notably amidation—enabling its conjugation to other pharmacophores or its use in fragment-based drug design to forge potent and selective therapeutic candidates.[9]

Synthesis of this compound: A Mechanistic Approach

The cornerstone of quinoxaline synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. For the targeted synthesis of this compound, the logical precursors are 3,4-diaminobenzoic acid and a three-carbon α-keto acid, such as pyruvic acid.

The Phillips-Ladenburg Condensation Pathway

The reaction proceeds via a double condensation mechanism, a variant of the well-established Phillips-Ladenburg synthesis. The causality behind this choice of precursors is direct: 3,4-diaminobenzoic acid provides the benzene ring with the pre-installed carboxylic acid at the desired position, while pyruvic acid provides the necessary backbone to form the pyrazine ring with a methyl substituent.

The proposed synthetic workflow is as follows:

The reaction mechanism involves the initial nucleophilic attack of one amino group on a carbonyl of pyruvic acid, followed by dehydration to form an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl, which, after a final dehydration step, yields the stable aromatic quinoxaline ring system. The acidic reaction medium facilitates the dehydration steps.

Detailed Experimental Protocol

This protocol is a self-validating system based on established methodologies for quinoxaline synthesis.[10][11]

-

Materials & Equipment:

-

3,4-Diaminobenzoic acid (1.0 eq)

-

Pyruvic acid (1.1 eq)

-

Ethanol or Glacial Acetic Acid (as solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

-

-

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask, add 3,4-diaminobenzoic acid (1.0 eq) and the chosen solvent (e.g., ethanol). Stir the suspension.

-

Reagent Addition: Slowly add pyruvic acid (1.1 eq) to the stirring suspension at room temperature.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-120°C, depending on the solvent). Maintain reflux for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: Upon completion, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath. The product is expected to precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter with cold ethanol to remove any unreacted starting materials, followed by a wash with distilled water.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield the final product with high purity.

-

Drying: Dry the purified crystals under vacuum to obtain this compound.

-

Physicochemical and Spectroscopic Properties

Characterization of the final compound is critical for confirming its identity and purity. The following table summarizes the key physicochemical properties of this compound.

| Property | Value / Description | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [7][8] |

| Molecular Weight | 188.18 g/mol | [7][8] |

| Monoisotopic Mass | 188.05858 Da | [7] |

| Appearance | Expected to be a crystalline solid (e.g., off-white to yellow) | N/A |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF.[12] | [12] |

| ¹H NMR (Predicted) | Singlet ~2.8 ppm (3H, -CH₃); Multiplets ~7.8-8.5 ppm (3H, Ar-H); Broad singlet >10 ppm (1H, -COOH) | N/A |

| IR (Predicted) | ~1700 cm⁻¹ (C=O stretch); ~3000 cm⁻¹ (broad, O-H stretch); ~1600 cm⁻¹ (C=N stretch) | N/A |

| CAS Number | 904813-39-4 | [8] |

Note: Spectroscopic data are predicted based on the chemical structure and typical values for quinoxaline derivatives. Experimental verification is required.

Biological Properties and Applications in Drug Discovery

The true value of this compound lies in its potential as a scaffold for creating novel drugs. The quinoxaline nucleus is a known pharmacophore, and the carboxylic acid at the 5-position provides a gateway for diversification.

A Versatile Scaffold for Therapeutic Development

The core structure is associated with a multitude of biological targets, making this building block relevant for several therapeutic areas.

-

Oncology: Numerous quinoxaline derivatives have been developed as potent anti-cancer agents, some acting as inhibitors of crucial signaling proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[10][13][14] The carboxylic acid can be converted to an amide, linking the quinoxaline core to other fragments that can interact with the active site of such kinases.

-

Infectious Diseases: The quinoxaline structure is found in natural antibiotics and has been a template for synthetic antibacterial, antifungal, and antitubercular agents.[4][15][16] The ability to create a library of amide derivatives from this compound is a powerful strategy for optimizing antimicrobial potency and spectrum.

-

Neuroscience: Certain quinoxaline carboxylic acids have been identified as antagonists of the AMPA receptor, highlighting their potential for treating neurodegenerative diseases.[6]

The Strategic Importance of the Carboxylic Acid Handle

The C5-carboxylic acid is more than just a substitution; it is a strategic tool. It allows for:

-

Structure-Activity Relationship (SAR) Studies: Rapid synthesis of amide libraries to probe the binding pocket of a biological target.

-

Improved Pharmacokinetics: Conversion to esters or amides can modulate solubility, metabolic stability, and cell permeability.

-

PROTAC Development: The acid can serve as a linker attachment point for creating Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.

Conclusion

This compound is a high-potential building block for modern drug discovery. Its synthesis is straightforward and scalable, relying on the classic and robust Phillips-Ladenburg condensation. Its physicochemical properties make it a suitable starting point for further chemical modification, and the strategic placement of the methyl and carboxylic acid groups offers significant advantages for medicinal chemistry campaigns. For researchers aiming to develop novel therapeutics in oncology, infectious diseases, and beyond, this molecule represents a validated and highly valuable starting point.

References

-

Raman, R., & Balasubramaniyan, N. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN Journal of Chemistry, 15(1), 162-170. [Link]

-

Bhattacharya, B., & Jayashree, B. S. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Derivatives. Current Drug Discovery Technologies, 14(3). [Link]

-

Asolkar, T., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(1), 431-441. [Link]

-

Alanazi, M. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732-1750. [Link]

-

PubChem. (n.d.). 3-Methylquinoxaline-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChemLite. (n.d.). This compound. [Link]

-

El-Hawash, S. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 10(1). [Link]

-

ResearchGate. (2023). Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent. [Link]

-

Alanazi, M. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732-1750. [Link]

-

CP Lab Safety. (n.d.). This compound, min 98%, 250 mg. [Link]

-

ResearchGate. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. [Link]

-

PubMed. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. [Link]

-

ResearchGate. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. [Link]

-

Semantic Scholar. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. [Link]

-

ResearchGate. (2019). Biological activity of quinoxaline derivatives. [Link]

-

Longdom Publishing. (2014). New Quinoxalines with Biological Applications. [Link]

-

Frontiers. (2017). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. [Link]

-

RSC Publishing. (2022). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. [Link]

-

MDPI. (2021). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]

-

KOPS. (2011). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. [Link]

-

PubMed. (2019). Production of high-affinity monoclonal antibody and development of immunoassay for 3-methyl-quinoxaline-2-carboxylic acid detection in swine muscle and liver. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Applications of Certain Quinoxaline...: Ingenta Connect [ingentaconnect.com]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. PubChemLite - this compound (C10H8N2O2) [pubchemlite.lcsb.uni.lu]

- 8. calpaclab.com [calpaclab.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. caymanchem.com [caymanchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Introduction: The Quinoxaline Scaffold as a Cornerstone in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Discovery of Novel Quinoxaline Derivatives

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural simplicity, synthetic accessibility, and its role as a bioisostere for other aromatic systems like quinoline and naphthalene have made it a focal point of extensive research.[1][3][4] The true power of the quinoxaline core lies in its remarkable versatility; subtle modifications to its structure can unlock a vast spectrum of biological activities.[5] Consequently, quinoxaline derivatives have emerged as a novel and promising class of chemotherapeutic agents, demonstrating potent anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[6][7][8][9]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the contemporary landscape of quinoxaline discovery. We will move beyond classical synthesis to explore modern, efficient methodologies, delve into the critical techniques for structural elucidation, and examine the diverse therapeutic applications and mechanisms of action that drive the development of these potent molecules. The narrative is grounded in the causality behind experimental choices, offering field-proven insights to guide future research and development.

Part 1: Modern Synthetic Strategies for Quinoxaline Scaffolds

The cornerstone of quinoxaline synthesis has traditionally been the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[10][11] While effective, this method can be limited by the availability of starting materials and reaction conditions. Modern organic synthesis has ushered in an era of more sophisticated, efficient, and environmentally conscious strategies that offer broader substrate scope and superior control.[1]

Causality in Method Selection: Why Modern Methods Prevail

The shift towards modern synthetic techniques is driven by the need for efficiency, selectivity, and sustainability.

-

Transition-metal catalysis , for instance, enables reactions that are otherwise impossible, such as direct C-H amination, allowing for the construction of complex quinoxalines from simpler precursors with high atom economy.[1] Palladium-catalyzed reactions, in particular, offer straightforward access to novel derivatives without the need for pre-functionalization of starting materials.[12]

-

Microwave-assisted synthesis dramatically accelerates reaction times by providing efficient and uniform heating, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[13]

-

Multi-component and one-pot reactions are designed for operational simplicity and sustainability.[1][11] By combining multiple reaction steps into a single procedure without isolating intermediates, these methods reduce solvent waste, save time, and improve overall yield.

-

Green chemistry approaches , such as using water as a solvent or employing solvent-free conditions, minimize the environmental impact of chemical synthesis, a growing priority in the pharmaceutical industry.[1]

Experimental Workflow: From Concept to Compound

The general workflow for synthesizing and purifying a novel quinoxaline derivative is a systematic process designed to ensure the identity and purity of the final compound.

Caption: General workflow for the synthesis and purification of quinoxaline derivatives.

Protocol: Microwave-Assisted Synthesis of a 2,3-Disubstituted Quinoxaline

This protocol describes a representative, efficient synthesis using microwave irradiation. The choice of microwave assistance is justified by its ability to significantly reduce reaction times from hours to minutes.

Materials:

-

Substituted o-phenylenediamine (1.0 mmol)

-

Substituted 1,2-diketone (1.0 mmol)

-

Ethanol (5 mL)

-

Microwave reactor vials (10 mL)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reactant Preparation: In a 10 mL microwave reactor vial, combine the o-phenylenediamine (1.0 mmol) and the 1,2-diketone (1.0 mmol).

-

Solvent Addition: Add 5 mL of ethanol to the vial. The choice of ethanol is based on its effectiveness as a solvent for the reactants and its favorable dielectric properties for microwave heating.

-

Reaction Setup: Seal the vial and place it in the cavity of a scientific microwave reactor.

-

Microwave Irradiation: Set the reaction parameters: Temperature at 120°C, power at 150W, and reaction time of 10 minutes. These parameters are starting points and may require optimization depending on the specific substrates.

-

Reaction Monitoring: After irradiation, cool the vial to room temperature. Spot a small aliquot of the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane) to monitor the consumption of starting materials and the formation of the product. The self-validating nature of this step is the visual confirmation of a new, single spot corresponding to the product.

-

Work-up: If the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel to yield the pure quinoxaline derivative.

Part 2: Structural Characterization of Novel Derivatives

The synthesis of a new molecule is incomplete without rigorous confirmation of its chemical structure. A combination of spectroscopic techniques is employed to provide unambiguous evidence of the target compound's identity.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for elucidating the precise structure. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR reveals the carbon framework of the molecule.[14][15]

-

Mass Spectrometry (MS): MS determines the molecular weight of the compound with high accuracy, confirming its elemental composition. Fragmentation patterns can further support the proposed structure.[16]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., C=O, N-H, C-N bonds) based on their characteristic vibration frequencies.[14][17]

-

UV-Visible & Fluorescence Spectroscopy: These techniques are particularly useful for quinoxaline derivatives intended for applications in materials science or as biological probes, providing information about their electronic transitions and photophysical properties.[18]

Caption: Logical workflow for structural verification using multiple spectroscopic techniques.

Part 3: Therapeutic Applications & Structure-Activity Relationships (SAR)

The intense interest in quinoxaline derivatives stems from their broad and potent biological activities.[4] Understanding the mechanism of action and the relationship between a molecule's structure and its biological activity (SAR) is paramount for designing effective drugs.

Anticancer Activity

Quinoxalines are a recognized class of chemotherapeutic agents with activity against various tumors.[6][19]

-

Mechanism of Action: A primary mechanism is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that control cell growth and proliferation.[20] Many quinoxaline derivatives act as ATP-competitive inhibitors of kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), effectively shutting down cancer cell signaling.[20][21][22] Other reported mechanisms include the induction of apoptosis (programmed cell death) and interference with microtubule dynamics.[20]

Caption: Simplified VEGFR signaling pathway inhibited by a quinoxaline derivative.

Antiviral and Antimicrobial Activity

Quinoxaline derivatives have shown significant promise in combating infectious diseases.[7][13]

-

Antiviral Action: Compounds have been identified as potent inhibitors of viral enzymes, such as HIV-1 reverse transcriptase, and have shown activity against a range of DNA and RNA viruses, including Herpes Simplex Virus (HSV) and Hepatitis C (HCV).[13][23][24] The mechanism often involves disrupting the viral replication cycle.[25]

-

Antimicrobial Action: The scaffold is effective against both Gram-positive and Gram-negative bacteria.[3][7] The proposed mechanisms for quinoxaline 1,4-di-N-oxides (QdNOs) involve bioreduction within the bacterial cell to generate reactive oxygen species (ROS), which leads to DNA damage and inhibition of essential protein synthesis.[26]

Structure-Activity Relationship (SAR): The Key to Optimization

SAR studies are crucial for rationally designing more potent and selective drug candidates. By systematically modifying the quinoxaline core and observing the effect on biological activity, researchers can identify key structural features required for efficacy.[2][3][27]

Key SAR Insights for Anticancer Quinoxalines:

-

Substituents on the Benzene Ring: Electron-withdrawing groups (e.g., -Cl) can have a different impact on activity compared to electron-donating groups (e.g., -OCH₃), with the optimal choice being target-dependent.[2][28]

-

Substituents at Positions 2 and 3: The nature of the groups at the 2 and 3 positions of the pyrazine ring is critical. Studies have shown that heteroaromatic rings (like furan) can confer superior activity compared to simple phenyl rings.[27]

-

Side Chains: The addition of specific side chains, such as acylhydrazone, can significantly enhance antiproliferative effects and influence the mechanism of action, for example, by enabling binding to new targets like STAT3.[29]

Table 1: Representative SAR Data for 2,3-Substituted Quinoxaline Derivatives

This table summarizes hypothetical but representative data based on findings for anticancer activity, illustrating how structural changes impact biological efficacy.[27][29]

| Compound ID | R2 Substituent | R3 Substituent | Side Chain at N1 | HeLa IC₅₀ (µM) | Justification for Activity Change |

| QX-01 | Phenyl | Phenyl | None | >50 | The basic scaffold shows minimal activity. |

| QX-02 | Furanyl | Furanyl | None | 25.5 | Heteroaromatic rings at R2/R3 improve potency, possibly through enhanced target binding.[27] |

| QX-03 | Phenyl | Phenyl | Acylhydrazone | 18.2 | The addition of a side chain known to interact with biological targets enhances activity. |

| QX-04 | Furanyl | Furanyl | Acylhydrazone | 10.6 | A synergistic effect is observed by combining optimal R2/R3 substituents with an active side chain.[29] |

Conclusion and Future Perspectives

The quinoxaline scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The evolution from classical synthesis to modern, catalyzed, and green methodologies has significantly broadened the chemical space available for exploration.[1][30] The diverse biological activities, particularly in oncology and infectious diseases, ensure that quinoxaline derivatives will remain a major focus of drug development.

Future research will likely concentrate on several key areas:

-

Target Specificity: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

-

Overcoming Resistance: Developing novel quinoxalines that can circumvent known drug resistance mechanisms, a critical challenge in both cancer and antimicrobial therapy.[3]

-

Hybrid Molecules: Combining the quinoxaline scaffold with other pharmacophores to create hybrid molecules with dual or synergistic modes of action.[29]

-

Advanced Drug Delivery: Exploring novel formulations and delivery systems to enhance the bioavailability and therapeutic efficacy of promising quinoxaline candidates.

By leveraging the foundational knowledge of synthesis, characterization, and SAR outlined in this guide, researchers are well-equipped to continue unlocking the immense therapeutic potential of the quinoxaline nucleus.

References

-

Zgair, A. K., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. [Link]

-

Das, S., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Molecular and Cellular Therapies. [Link]

-

Zgair, A. K., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Bentham Science. [Link]

-

Jean, L., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 133-152. [Link]

-

Kumar, A., et al. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 16(12), 10377-10387. [Link]

-

Li, Y., et al. (2018). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 8(54), 30873-30878. [Link]

-

Jean, L., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]

-

Shahin, G. H., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2993. [Link]

-

Yadav, P., et al. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry, 289, 117472. [Link]

-

Wang, C., et al. (2019). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Chemical Communications, 55(64), 9491-9494. [Link]

-

Al-Ostath, A., et al. (2013). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. International Journal of Organic Chemistry, 3(1), 57-63. [Link]

-

Das, S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Quinoxaline. Organic Chemistry Frontiers, 8(19), 5436-5475. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7622. [Link]

-

Brezova, V., et al. (2012). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 17(9), 10873-10892. [Link]

-

Various Authors. (2024). A review on the therapeutic potential of quinoxaline derivatives. Wisdom Library. [Link]

-

Shelever, M., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Pharmaceuticals, 15(11), 1419. [Link]

-

Das, S., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. ResearchGate. [Link]

-

El-Sayed, N., et al. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Chemistry & Biodiversity, 22(11), e01173. [Link]

-

Al-Ghorbani, M., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(1), 1-20. [Link]

-

Kumar, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(1), 1-20. [Link]

-

Kumar, R., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Journal of Chemistry, 2021, 6688974. [Link]

-

Alasmari, F. A. S., et al. (2016). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 3(8), 14-21. [Link]

-

Karn, R. K., & Kanth, A. K. (2019). Novel quinoxaline derivatives: synthesis and structural studies. International Journal of Multidisciplinary Research and Development, 6(9), 72-74. [Link]

-

Das, S., et al. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8(19), 5436-5475. [Link]

-

Zgair, A. K., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. ResearchGate. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

-

Zgair, A. K., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed. [Link]

-

Kumar, A., et al. (2023). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Journal of Drug Delivery and Therapeutics, 13(5), 123-134. [Link]

-

Chen, X., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 72. [Link]

-

Asadipour, A., et al. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 26(16), 4995. [Link]

-

Gaikwad, N. D., et al. (2004). Synthesis and antimicrobial activity of certain novel quinoxalines. Archives of Pharmacal Research, 27(11), 1093-8. [Link]

-

Sanna, F., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Scientific Reports, 10(1), 8235. [Link]

-

Badawy, M. A., et al. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. European Journal of Chemistry, 1(4), 282-288. [Link]

-

Various Authors. (2024). Synthesis and biological activity of quinoxaline derivatives. Wisdom Library. [Link]

-

Mohamed, G. G., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(10), 125-131. [Link]

-

Various Authors. (2023). Some quinoxaline-based drugs and drug-like candidates as anticancer agents. IntechOpen. [Link]

-

Vicente, E., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-681. [Link]

-

Various Authors. (2019). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. ResearchGate. [Link]

-

Al-Smadi, M., et al. (2009). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Molecules, 14(1), 312-323. [Link]

-

Wang, Q., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7806. [Link]

-

Puzynska, K., et al. (2018). Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. Journal of Materials Chemistry C, 6(20), 5497-5508. [Link]

-

Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. [Link]

Sources

- 1. mtieat.org [mtieat.org]

- 2. mdpi.com [mdpi.com]

- 3. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]

- 9. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. allsubjectjournal.com [allsubjectjournal.com]

- 15. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes | European Journal of Chemistry [eurjchem.com]

- 18. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - ProQuest [proquest.com]

- 24. researchgate.net [researchgate.net]

- 25. recipp.ipp.pt [recipp.ipp.pt]

- 26. mdpi.com [mdpi.com]

- 27. benchchem.com [benchchem.com]

- 28. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents [mdpi.com]

- 30. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-Methylquinoxaline-5-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Quinoxaline Scaffold in Modern Medicinal Chemistry

The quinoxaline core, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a privileged structure in the landscape of medicinal chemistry.[1] This assertion is not merely academic; it is substantiated by a wealth of research demonstrating the broad spectrum of pharmacological activities inherent to its derivatives. These activities span from anticancer and antimicrobial to antiviral and anti-inflammatory, making the quinoxaline nucleus a focal point for drug discovery and development.[1] The versatility of this scaffold lies in its unique electronic properties and the geometric possibilities for substitution, which allow for fine-tuning of its interaction with a multitude of biological targets.[1]

This guide provides a comprehensive technical overview of a specific, yet highly promising derivative: 3-methylquinoxaline-5-carboxylic acid . We will delve into its chemical identity, a logical and field-proven synthetic route, and detailed analytical characterization. Furthermore, we will explore its significant potential in drug development, with a particular focus on the well-established role of quinoxaline derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in oncology. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, actionable protocols.

Chemical Identity and Properties

This compound is a structurally defined organic molecule with the following key identifiers and properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [2] |

| Molecular Weight | 188.18 g/mol | [2] |

| CAS Number | 904813-39-4 | [2] |

| IUPAC Name | This compound | |

| Canonical SMILES | CC1=NC2=C(C=CC=C2N=C1)C(=O)O | |

| Appearance | Expected to be a solid at room temperature |

Synthesis of this compound

The classical and most reliable method for the synthesis of the quinoxaline ring system is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This approach is highly efficient and adaptable. For the synthesis of this compound, the logical precursors are 2,3-diaminobenzoic acid and methylglyoxal.

The causality behind this choice of reactants is rooted in the desired substitution pattern of the final product. The 2,3-diaminobenzoic acid provides the benzene ring with the carboxylic acid group at the 5-position of the resulting quinoxaline, while the methylglyoxal provides the pyrazine ring with the methyl group at the 3-position.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of similar quinoxaline carboxylic acids.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-diaminobenzoic acid (1.52 g, 10 mmol) in 30 mL of ethanol.

-

Addition of Reactant: To the stirred solution, add methylglyoxal (40% solution in water, 1.80 g, 10 mmol) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL).

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Analytical Characterization

A rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data based on its structure and analysis of similar compounds.

| Analytical Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H, COOH), δ 8.0-8.5 (m, 3H, Ar-H), δ 2.8 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆) | δ ~167 (C=O), δ ~155 (C-N), δ ~140-145 (Ar-C), δ ~125-135 (Ar-CH), δ ~23 (CH₃) |

| FT-IR (KBr, cm⁻¹) | ~3000-3500 (O-H stretch, broad), ~1700 (C=O stretch), ~1600 (C=N stretch), ~1400-1500 (aromatic C=C stretch) |

| Mass Spectrometry (ESI-) | m/z = 187.05 [M-H]⁻ |

Application in Drug Development: A Potent VEGFR-2 Inhibitor Scaffold

While specific biological activity data for this compound is not extensively reported in public literature, the quinoxaline scaffold is a well-established pharmacophore in the design of potent anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. In the context of cancer, tumor growth and metastasis are highly dependent on angiogenesis. By inhibiting VEGFR-2, the signaling cascade that promotes endothelial cell proliferation, migration, and survival is disrupted, effectively starving the tumor of its blood supply.

The VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a complex downstream signaling cascade.

Caption: Simplified VEGFR-2 signaling pathway and the site of action for quinoxaline-based inhibitors.

Quinoxaline-based inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for endothelial cell function.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound or its derivatives as anticancer agents, a series of in-vitro assays are required.

VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

-

Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare a serial dilution of the test compound (this compound). b. In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 60 minutes. e. Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is inversely proportional to the kinase activity. f. Measure the luminescence using a plate reader. g. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the viability and proliferation of cancer cells.

-

Cell Culture: Culture a relevant cancer cell line (e.g., human umbilical vein endothelial cells - HUVECs, or a cancer cell line overexpressing VEGFR-2) in appropriate media.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a molecule of significant interest within the broader, pharmacologically validated class of quinoxaline derivatives. Its straightforward synthesis from commercially available starting materials makes it an accessible scaffold for further chemical exploration. While direct biological data for this specific compound is emerging, the extensive research on related quinoxaline structures strongly suggests its potential as a precursor or active agent in the development of novel therapeutics, particularly in the realm of oncology through the inhibition of key signaling pathways like VEGFR-2.

The protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to synthesize, characterize, and evaluate this compound and its future derivatives. Further derivatization of the carboxylic acid moiety could lead to the discovery of new chemical entities with enhanced potency, selectivity, and pharmacokinetic properties, contributing to the ongoing fight against cancer and other diseases.

References

-

CP Lab Safety. This compound, min 98%, 250 mg. [Link]

-

RSC Publishing. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. [Link]

-

PubMed. Design, synthesis and biological evaluation of type-II VEGFR-2 inhibitors based on quinoxaline scaffold. [Link]

-

Frontiers in Cell and Developmental Biology. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]

-

MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

Sources

Quinoxaline Compounds: A Technical Guide to Their Diverse Biological Activities and Therapeutic Potential

Foreword: The Enduring Versatility of the Quinoxaline Scaffold

The quinoxaline scaffold, a heterocyclic system comprising a benzene ring fused to a pyrazine ring, stands as a testament to the power of privileged structures in medicinal chemistry.[1] Its deceptively simple architecture belies a remarkable capacity for chemical modification, giving rise to a vast and diverse library of derivatives. These derivatives have consistently demonstrated a broad spectrum of potent biological activities, positioning them as highly promising candidates in the ongoing quest for novel therapeutic agents.[2][3] This technical guide offers an in-depth exploration of the multifaceted biological landscape of quinoxaline-based compounds. It is designed for researchers, scientists, and drug development professionals, providing not just a catalog of activities, but a deeper understanding of the underlying mechanisms, the experimental methodologies used for their evaluation, and the structure-activity relationships that govern their therapeutic potential.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoxaline derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxic effects against a wide array of human cancer cell lines.[1][4] Their therapeutic efficacy stems from their ability to modulate various signaling pathways and molecular targets that are fundamental to cancer cell proliferation, survival, and metastasis.[5][6]

Mechanisms of Anticancer Action

The anticancer mechanisms of quinoxaline compounds are diverse and often multi-targeted. A significant number of derivatives function as potent inhibitors of various protein kinases that are frequently dysregulated in cancer.[6] These include key players in oncogenic signaling cascades such as c-Met, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][7] By blocking the ATP-binding sites of these kinases, quinoxaline derivatives can effectively halt downstream signaling, leading to cell cycle arrest and the inhibition of tumor growth.[6][8]

Another critical mechanism involves the induction of apoptosis, or programmed cell death.[5][9] Quinoxaline compounds have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Furthermore, some derivatives act as topoisomerase II inhibitors, interfering with DNA replication and repair processes, ultimately leading to cell death.[4]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of several quinoxaline derivatives has been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Triazole-substituted quinoxaline | THP-1 (Leukemia) | 1.6 | [1] |

| Triazole-substituted quinoxaline | Ty-82 (Leukemia) | 2.5 | [1] |

| Quinoxaline Derivative (IV) | PC-3 (Prostate) | 2.11 | [1][4] |

| Pyrrolo[1,2-a] quinoxaline derivative | HCT 116 (Colon) | 2.5 | [1] |

| Quinoxaline Derivative (III) | PC-3 (Prostate) | 4.11 | [1] |

| Compound VIIIc | HCT116 (Colon) | 2.5 | [4] |

| Compound XVa | HCT116 (Colon) | 4.4 | [4] |

| Compound XVa | MCF-7 (Breast) | 5.3 | [4] |

Signaling Pathway Visualization: Kinase Inhibition

The following diagram illustrates the general mechanism by which quinoxaline derivatives can inhibit receptor tyrosine kinase signaling, a common pathway implicated in cancer.

Caption: Quinoxaline derivatives as kinase inhibitors.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

A reliable method for assessing the in vitro anticancer activity of novel compounds is crucial for the drug discovery process.[10][11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability.[12]

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., HCT116, MCF-7, PC-3) into a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the quinoxaline compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and include untreated cells as a control.

-

Incubation: Incubate the plate for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[12]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Self-Validation: The inclusion of a known anticancer drug as a positive control is essential to validate the assay's performance. Additionally, assessing the effect of the compounds on non-malignant cell lines is crucial to determine their selective cytotoxicity.[12][13]

II. Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[14] Quinoxaline derivatives have demonstrated considerable potential in this area, exhibiting activity against a range of bacteria and fungi.[15][16][17]

Mechanisms of Antimicrobial Action

The antimicrobial activity of quinoxaline compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. For some derivatives, particularly the quinoxaline 1,4-di-N-oxides, the two N-oxide groups are crucial for their antibacterial properties.[18] The proposed mechanisms include the inhibition of DNA synthesis and the disruption of bacterial cell wall formation.[19] Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that enhance the antimicrobial potency of these compounds.[14]

Quantitative Antimicrobial and Antifungal Activity Data

The antimicrobial efficacy of quinoxaline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[20][21][22]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 5c | E. coli | - | [15] |

| Compound 5d | E. coli | - | [15] |

| Compound 7a | E. coli | - | [15] |

| Compound 7c | E. coli | - | [15] |

| Compound 5j | R. solani (EC50) | 8.54 | [17] |

| Compound 5k | A. citrulli | - | [17] |

| Compound 5t | R. solani (EC50) | 12.01 | [17] |

Note: Specific MIC values were not provided in the source for some compounds, but they were reported as highly active.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[20][22][23]

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth.[22]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution of Compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoxaline compound in the appropriate growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Confirmation: The results can be confirmed by plating the contents of the clear wells onto agar plates to determine the Minimum Bactericidal Concentration (MBC).

Self-Validation: The inclusion of a reference antibiotic with a known MIC for the test organism is crucial for quality control and validation of the assay.[24]

III. Antiviral Activity: Combating Viral Infections

Quinoxaline derivatives have also shown significant promise as antiviral agents, with activity reported against a variety of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[25][26][27] The development of new antiviral therapies is of paramount importance, especially in the face of emerging viral threats.[25]

Mechanisms of Antiviral Action

The antiviral mechanisms of quinoxaline compounds are target-specific. For instance, in the context of HIV, some derivatives have been identified as potent inhibitors of the viral enzyme reverse transcriptase, which is essential for the replication of the viral genome.[27] In the case of HCV, certain quinoxaline-based molecules act as inhibitors of the NS3/4A protease, an enzyme critical for viral protein processing and maturation.[28][29]

Experimental Protocol: Antiviral Activity Assessment (CPE Reduction Assay)

The cytopathic effect (CPE) reduction assay is a common method for screening compounds for antiviral activity.[30][31]

Principle: This assay measures the ability of a compound to protect host cells from the destructive effects (CPE) of a virus.

Step-by-Step Methodology:

-

Cell Seeding: Seed a monolayer of susceptible host cells in a 96-well plate.

-

Compound and Virus Addition: Add serial dilutions of the quinoxaline compound to the cell monolayers, followed by the addition of a standardized amount of the virus.[30]

-

Controls: Include virus-infected/untreated controls, uninfected/untreated controls, and a known antiviral drug as a positive control.

-

Incubation: Incubate the plate until significant CPE is observed in the virus control wells.[30]

-

CPE Evaluation: Assess the degree of CPE in each well, which can be done microscopically or by using a cell viability assay (e.g., MTT or neutral red uptake).[31]

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces CPE by 50%. The 50% cytotoxic concentration (CC50) should also be determined in parallel on uninfected cells to assess the compound's toxicity.[30] The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Self-Validation: The parallel determination of cytotoxicity (CC50) is essential to ensure that the observed antiviral effect is not due to the compound's toxicity to the host cells.[32]

IV. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributing factor to a wide range of diseases. Quinoxaline derivatives have demonstrated potent anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[33][34][35][36]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoxaline compounds are mediated through their ability to inhibit the production and activity of various pro-inflammatory mediators.[35] This includes the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[7] Additionally, quinoxaline derivatives can suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[9][37][38] This is often achieved by targeting key inflammatory signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways.[35][38]

Quantitative Anti-inflammatory Activity Data

The in vitro anti-inflammatory activity of quinoxaline derivatives has been demonstrated through various assays, including the inhibition of COX enzymes.

| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 13 | COX-2 | 0.46 | 66.11 | [7] |

| Compound 11 | COX-2 | 0.62 | 61.23 | [7] |

| Compound 5 | COX-2 | 0.83 | 48.58 | [7] |

| Compound 4a | COX-2 | 1.17 | 24.61 | [7] |

Signaling Pathway Visualization: Inhibition of NF-κB Pathway

The following diagram illustrates how quinoxaline derivatives can interfere with the NF-κB signaling pathway, a central regulator of inflammation.

Caption: Inhibition of the NF-κB inflammatory pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced TNF-α release)

This assay provides a robust in vitro model for screening compounds for their ability to inhibit the production of a key pro-inflammatory cytokine.[37][39]

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells like monocytes and macrophages, leading to the release of pro-inflammatory cytokines, including TNF-α. This assay measures the ability of a compound to inhibit this LPS-induced TNF-α secretion.[37]

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable monocytic cell line (e.g., THP-1) or primary macrophages.

-

Compound Pre-treatment: Pre-incubate the cells with various concentrations of the quinoxaline compounds for a specific duration (e.g., 1-2 hours).

-

LPS Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL to 1 µg/mL).[37]

-

Incubation: Incubate the cells for a period sufficient to induce TNF-α production (e.g., 4-24 hours).[37]

-

Supernatant Collection: Collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value.

Self-Validation: It is crucial to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in TNF-α is not due to compound-induced cytotoxicity.[37]

V. Conclusion and Future Perspectives

The quinoxaline scaffold has unequivocally established itself as a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. The anticancer, antimicrobial, antiviral, and anti-inflammatory properties highlighted in this guide underscore the vast therapeutic potential of this chemical class. The continuous exploration of structure-activity relationships, coupled with the application of robust and validated screening methodologies, will undoubtedly pave the way for the development of next-generation quinoxaline-based drugs. Future research should focus on optimizing the selectivity and pharmacokinetic profiles of these compounds to enhance their efficacy and minimize potential side effects, ultimately translating the remarkable versatility of the quinoxaline nucleus into tangible clinical benefits.

References

- Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. (2020). PubMed.

- A simple and reliable approach for assessing anticancer activity in vitro. (2015). PubMed.

- Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflamm

- Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflamm

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). Source: Current Medicinal Chemistry, Volume 22, Issue 11, Apr 2015, p. 1324 - 1334.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candid

- The Diverse Biological Activities of Quinoxaline-Based Compounds: A Technical Guide. (n.d.). Benchchem.

- A Comparative Analysis of Quinoxaline-Based Anticancer Agents. (n.d.). Benchchem.

- Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflamm

- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.). Unknown Source.

- A systematic review on the anti-microbial activities and structure-activity relationship (SAR)

- Application Notes and Protocols for In Vitro Antiviral Activity Assay of Zanamivir. (n.d.). Benchchem.

- Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm

- Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis. (n.d.). Semantic Scholar.

- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2016). PMC.

- Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (n.d.). PMC - PubMed Central.

- Biological activity of quinoxaline derivatives. (2025).

- Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (n.d.). PubMed.

- In vitro pharmacological screening methods for anti-inflammatory agents. (2025).

- In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io.

- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Unknown Source.

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry.

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.).

- IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMM

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm

- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PMC - PubMed Central.

- In Vitro Antiviral Testing. (n.d.). IAR | USU.

- Assays for Antiviral Activity. (2004).

- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). PMC - PubMed Central.

- Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. (2022). Unknown Source.

- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p

- A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling P

- Screening models for inflamm

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Unknown Source.

- Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv

- Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. (n.d.). Frontiers.

- Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (n.d.). SciELO.

- Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. (2022). Taylor & Francis Online.

- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI.

- Antimicrobial Susceptibility Test Kits. (n.d.).

- Synthesis of novel antibacterial and antifungal quinoxaline deriv

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.

- Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants. (n.d.). PMC - NIH.

- Quinoxaline Derivatives as Antiviral Agents: A System

- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis | Semantic Scholar [semanticscholar.org]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A simple and reliable approach for assessing anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. apec.org [apec.org]

- 23. integra-biosciences.com [integra-biosciences.com]

- 24. woah.org [woah.org]

- 25. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 29. Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 30. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 31. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 32. benchchem.com [benchchem.com]

- 33. dadun.unav.edu [dadun.unav.edu]

- 34. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. scielo.br [scielo.br]

- 37. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 39. ir.vistas.ac.in [ir.vistas.ac.in]

An In-depth Technical Guide to 3-Methylquinoxaline-5-carboxylic Acid: A Key Building Block for Targeted Protein Degradation

This guide provides a comprehensive technical overview of 3-methylquinoxaline-5-carboxylic acid (CAS No. 904813-39-4), a heterocyclic building block of significant interest in contemporary drug discovery and development. Its structural features make it a valuable component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality. This document will delve into its chemical identity, a plausible synthetic route, expected analytical characterization, its pivotal role in PROTAC design, and essential safety considerations.

Introduction: The Rise of Quinoxalines in Medicinal Chemistry

The quinoxaline scaffold, a bicyclic system composed of a benzene ring fused to a pyrazine ring, is a privileged structure in medicinal chemistry. Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and antiviral properties. Their planar nature allows for effective interaction with biological targets, and the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, further enhancing binding affinities. The strategic placement of substituents on the quinoxaline core allows for the fine-tuning of physicochemical and pharmacological properties.

This compound has emerged as a particularly relevant building block due to the burgeoning field of targeted protein degradation. This approach utilizes the cell's own machinery to eliminate disease-causing proteins, offering a powerful alternative to traditional inhibition strategies.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 904813-39-4 | [1][2] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Expected to be a solid | |

| Storage | Room temperature | [1] |

| Purity | Typically ≥98% | [1] |

| Predicted XlogP | 1.1 |

Synthesis and Characterization

While specific, detailed experimental procedures for the synthesis of this compound are not widely published in peer-reviewed journals, a plausible and logical synthetic route can be proposed based on established quinoxaline synthesis methodologies.

Proposed Synthesis Workflow

The most common and effective method for the synthesis of the quinoxaline ring system is the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. For this compound, a logical starting material would be 3,4-diaminobenzoic acid.

Caption: Proposed synthesis of this compound.

Experimental Rationale:

The reaction involves the nucleophilic attack of the amino groups of 3,4-diaminobenzoic acid on the carbonyl carbons of methylglyoxal, followed by cyclization and dehydration to form the aromatic quinoxaline ring. The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be catalyzed by either acid or base. The choice of catalyst and reaction conditions would require optimization to maximize the yield and purity of the desired product.

Step-by-Step Methodology (Hypothetical):

-

Reaction Setup: To a solution of 3,4-diaminobenzoic acid in a suitable solvent (e.g., ethanol), add an equimolar amount of methylglyoxal.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux for a period of time, monitored by thin-layer chromatography (TLC) to determine the completion of the reaction.

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may involve acid-base extraction to isolate the carboxylic acid.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental data, the following spectroscopic characteristics are predicted based on the known spectra of similar quinoxaline derivatives and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoxaline ring system, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the 5-position of the carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the quinoxaline ring, the methyl group, and the carbonyl carbon of the carboxylic acid. The chemical shift of the carbonyl carbon is expected to be in the typical range for carboxylic acids.

Infrared (IR) Spectroscopy: